molecular formula C12H20N2O B15349622 Bis[(dimethylamino)methyl]phenol CAS No. 71074-89-0

Bis[(dimethylamino)methyl]phenol

Cat. No.: B15349622
CAS No.: 71074-89-0
M. Wt: 208.30 g/mol
InChI Key: HCKPQGBXPQNMKU-UHFFFAOYSA-N
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Description

Bis[(dimethylamino)methyl]phenol: is a chemical compound with the molecular formula C12H20N2O . It is characterized by two dimethylamino groups and one hydroxy group attached to a phenol ring. This compound is known for its unique structural properties and has various applications in scientific research and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with phenol and dimethylamine.

  • Reaction Steps: The reaction involves the alkylation of phenol with dimethylamine under controlled conditions. This process may require the use of a catalyst and specific temperature and pressure settings to ensure the formation of the desired product.

  • Purification: The resulting product is then purified through techniques such as recrystallization or distillation to obtain the pure compound.

Industrial Production Methods:

  • Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is carried out in large reactors with continuous monitoring of reaction parameters to ensure consistency and quality.

  • Quality Control: Rigorous quality control measures are implemented to verify the purity and structural integrity of the compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can also be performed to modify the compound's structure.

  • Substitution: Substitution reactions are common, where different functional groups can replace the existing ones on the phenol ring.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reducing Agents: Typical reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution Reagents: Various alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of quinones and other oxidized phenols.

  • Reduction Products: Reduction reactions can produce amines and other reduced derivatives.

  • Substitution Products: Substitution reactions can yield alkylated or acylated derivatives of this compound.

Scientific Research Applications

Chemistry: Bis[(dimethylamino)methyl]phenol is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biological studies to investigate cellular processes and enzyme activities. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Molecular Targets and Pathways:

  • Enzyme Inhibition: this compound can act as an enzyme inhibitor, affecting specific metabolic pathways.

  • Receptor Binding: It may bind to certain receptors, influencing cellular signaling and responses.

  • Redox Reactions: The compound can participate in redox reactions, altering the redox state of biological systems.

Comparison with Similar Compounds

  • Triphenylmethane: A compound with three phenyl rings substituted with different functional groups.

  • Bisphenol A: A widely used industrial chemical with two phenol groups.

  • N,N-Dimethylaniline: A compound with a dimethylamino group attached to an aromatic ring.

Uniqueness: Bis[(dimethylamino)methyl]phenol stands out due to its specific combination of dimethylamino and hydroxy groups on the phenol ring, which imparts unique chemical and biological properties.

Properties

CAS No.

71074-89-0

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

2,3-bis[(dimethylamino)methyl]phenol

InChI

InChI=1S/C12H20N2O/c1-13(2)8-10-6-5-7-12(15)11(10)9-14(3)4/h5-7,15H,8-9H2,1-4H3

InChI Key

HCKPQGBXPQNMKU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C(=CC=C1)O)CN(C)C

Origin of Product

United States

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